molecular formula C13H13N3O2S B15340249 2-(Boc-amino)benzothiazole-5-carbonitrile CAS No. 2227990-06-7

2-(Boc-amino)benzothiazole-5-carbonitrile

Cat. No.: B15340249
CAS No.: 2227990-06-7
M. Wt: 275.33 g/mol
InChI Key: HDTVFYZNPBDWJU-UHFFFAOYSA-N
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Description

2-(Boc-amino)benzothiazole-5-carbonitrile is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the second position and a cyano group at the fifth position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)benzothiazole-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields 2-(Boc-amino)benzothiazole.

    Introduction of the Cyano Group: The protected intermediate is then subjected to a cyanation reaction. This can be achieved using reagents such as copper(I) cyanide (CuCN) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)benzothiazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Cyclization: Catalysts such as palladium on carbon (Pd/C) can facilitate cyclization reactions.

Major Products Formed

    Substitution Products: Various substituted benzothiazoles.

    Deprotected Amines: 2-amino-5-cyanobenzothiazole.

    Cyclized Products: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-(Boc-amino)benzothiazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is employed in the design of probes for biological imaging and diagnostics.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)benzothiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the Boc protection and cyano group, making it more reactive.

    2-(Boc-amino)benzothiazole: Similar structure but without the cyano group.

    5-Cyanobenzothiazole: Contains the cyano group but lacks the Boc-protected amino group.

Uniqueness

2-(Boc-amino)benzothiazole-5-carbonitrile is unique due to the presence of both the Boc-protected amino group and the cyano group, which provide distinct reactivity and stability

Properties

CAS No.

2227990-06-7

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

tert-butyl N-(5-cyano-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C13H13N3O2S/c1-13(2,3)18-12(17)16-11-15-9-6-8(7-14)4-5-10(9)19-11/h4-6H,1-3H3,(H,15,16,17)

InChI Key

HDTVFYZNPBDWJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)C#N

Origin of Product

United States

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